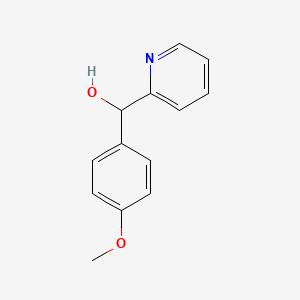

(4-méthoxyphényl)(pyridin-2-yl)méthanol

Vue d'ensemble

Description

4-Methoxy-alpha-pyridylbenzyl alcohol is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is widely used in scientific research due to its unique properties and reactivity.

Synthesis Analysis

The synthesis of 4-Methoxy-alpha-pyridylbenzyl alcohol involves the reaction of picolinaldehyde with 4-methoxyphenylmagnesium chloride in tetrahydrofuran at -78 °C . The reaction mixture is stirred at -78 °C for 5 minutes, then at room temperature for 10 minutes. The reaction is quenched by the addition of saturated aqueous ammonium chloride, and then extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of 4-Methoxy-alpha-pyridylbenzyl alcohol consists of 13 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . The structure includes a pyridyl group (a nitrogen-containing ring), a benzyl group (a ring with a CH2 group), and a methoxy group (an oxygen atom bonded to a methyl group).Physical And Chemical Properties Analysis

4-Methoxy-alpha-pyridylbenzyl alcohol has a melting point of 131.5 °C and a boiling point of 180-185 °C under a pressure of 1 Torr . Its density is predicted to be 1.167±0.06 g/cm3, and it has a pKa value of 12.73±0.20 .Applications De Recherche Scientifique

Catalyse

Des composés similaires ont été utilisés comme stabilisateurs et catalyseurs dans les réactions chimiques. Par exemple, les dérivés de l'alcool benzylique peuvent être impliqués dans des réactions d'oxydation utilisant des catalyseurs tels que les nanoparticules de ferrite .

Synthèse organique

Les groupes méthoxy et pyridyle suggèrent que ce composé pourrait être utilisé en synthèse organique, éventuellement comme réactif ou intermédiaire dans la formation de radicaux alkoxy, qui sont importants dans diverses transformations organiques .

Safety and Hazards

4-Methoxy-alpha-pyridylbenzyl alcohol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is advised to avoid breathing its dust or vapors, and to avoid getting it in the eyes, on the skin, or on clothing .

Mécanisme D'action

Target of Action

NSC163361, also known as (4-methoxyphenyl)(pyridin-2-yl)methanol or 4-Methoxy-alpha-pyridylbenzyl alcohol, is a small molecule inhibitor that selectively targets the Werner syndrome WRN helicase . The WRN helicase is a protein that plays a crucial role in DNA replication and repair, and its dysfunction is associated with Werner syndrome, a genetic disorder characterized by premature aging .

Mode of Action

NSC163361 inhibits the helicase activity of the WRN protein . Helicases are enzymes that unwind DNA strands, a critical step in DNA replication and repair. By inhibiting the WRN helicase, NSC163361 interferes with these processes, potentially leading to cell cycle arrest and apoptosis in cancer cells .

Result of Action

The inhibition of WRN helicase by NSC163361 can lead to the disruption of DNA replication and repair, potentially causing cell cycle arrest and apoptosis in cancer cells . This suggests that NSC163361 may have potential as a therapeutic agent in the treatment of cancers associated with WRN dysfunction.

Analyse Biochimique

Biochemical Properties

4-Methoxy-alpha-pyridylbenzyl alcohol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The compound can act as a substrate for these enzymes, leading to its biotransformation into different metabolites. Additionally, 4-Methoxy-alpha-pyridylbenzyl alcohol has been shown to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .

Cellular Effects

The effects of 4-Methoxy-alpha-pyridylbenzyl alcohol on cells are diverse and depend on the cell type and context. In some cell types, it has been observed to modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation. Furthermore, 4-Methoxy-alpha-pyridylbenzyl alcohol can influence gene expression by acting on transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses . These effects highlight the compound’s potential impact on cellular function and health.

Molecular Mechanism

At the molecular level, 4-Methoxy-alpha-pyridylbenzyl alcohol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound has been found to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby modulating the cellular redox state. Additionally, 4-Methoxy-alpha-pyridylbenzyl alcohol can activate or inhibit transcription factors, leading to changes in gene expression patterns . These molecular interactions are crucial for understanding the compound’s overall biochemical impact.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxy-alpha-pyridylbenzyl alcohol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Methoxy-alpha-pyridylbenzyl alcohol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 4-Methoxy-alpha-pyridylbenzyl alcohol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against cellular stress. At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and potential therapeutic applications.

Metabolic Pathways

4-Methoxy-alpha-pyridylbenzyl alcohol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of different metabolites within the cell . The compound’s interaction with metabolic enzymes highlights its role in cellular metabolism and its potential impact on metabolic health.

Transport and Distribution

The transport and distribution of 4-Methoxy-alpha-pyridylbenzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . Understanding these transport and distribution mechanisms is essential for elucidating the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

4-Methoxy-alpha-pyridylbenzyl alcohol exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the subcellular level and for identifying potential targets for therapeutic intervention.

Propriétés

IUPAC Name |

(4-methoxyphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-11-7-5-10(6-8-11)13(15)12-4-2-3-9-14-12/h2-9,13,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFKODRWEHYZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284951 | |

| Record name | α-(4-Methoxyphenyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27805-39-6 | |

| Record name | α-(4-Methoxyphenyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27805-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-alpha-pyridylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027805396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-(4-Methoxyphenyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-α-pyridylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.